molecular formula C14H17BrN4O B4214112 (6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)(2-ethylpiperidin-1-yl)methanone

(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)(2-ethylpiperidin-1-yl)methanone

Cat. No.: B4214112
M. Wt: 337.21 g/mol
InChI Key: FSOZNPFCONLNMJ-UHFFFAOYSA-N
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Description

(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)(2-ethylpiperidin-1-yl)methanone is a heterocyclic compound that contains a pyrazolo[1,5-a]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the bromine atom and the piperidinyl group adds to its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)(2-ethylpiperidin-1-yl)methanone typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The use of automated systems can also help in monitoring and controlling the reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)(2-ethylpiperidin-1-yl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine core can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxides or reduced forms of the compound.

Scientific Research Applications

(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)(2-ethylpiperidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)(2-ethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular pathways involved in disease processes, such as cancer .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A more complex structure with additional fused rings.

Uniqueness

(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)(2-ethylpiperidin-1-yl)methanone is unique due to the presence of the bromine atom and the piperidinyl group, which confer distinct chemical and biological properties. These features make it a versatile scaffold for further functionalization and potential therapeutic applications .

Properties

IUPAC Name

(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)-(2-ethylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN4O/c1-2-11-5-3-4-6-18(11)14(20)12-8-17-19-9-10(15)7-16-13(12)19/h7-9,11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOZNPFCONLNMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=C3N=CC(=CN3N=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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